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Compound of Interest

Compound Name: CDN1163

Cat. No.: B15618733

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration
protocols, and mechanistic insights for the use of CDN1163, a small molecule allosteric
activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), in various mouse
models. The following sections detail quantitative data, experimental methodologies, and
relevant signaling pathways to guide researchers in their study design.

Summary of CDN1163 Dosage and Administration in
Mouse Models

The following table summarizes the dosages and administration routes of CDN1163 used in
several key studies with mouse models. This information is intended to facilitate the selection of
an appropriate treatment regimen based on the specific research question and mouse model.
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Mouse
Model

Dosage

Administrat
ion Route

Vehicle

Treatment
Duration

Key
Findings

db/db
(Diabetes)

Not specified
in abstract

Intraperitonea

[ injection

Vehicle

5 consecutive

days

Ameliorated
endothelial
dysfunction
and insulin

resistance.[1]

C57BL/6J

(Behavioral)

10 mg/kg, 20
mg/kg

Intraperitonea
I (i.p.)

10% DMSO
and 90% corn

oil

17 days

(chronic)

Chronic
administratio
n affected
spatial
cognitive
flexibility.[2]

ob/ob
(Obesity,
Diabetes)

50 mg/kg

Intraperitonea
I

10% DMSO,
10% Tween
80in 0.9%
NaCl

5 consecutive

days

Lowered
fasting blood
glucose,
improved
glucose
tolerance,
and
ameliorated
hepatosteato
sis.[3]

C57BL/6J

(Behavioral)

10 mg/kg, 20
mg/kg

Intraperitonea

1G.p.)

10% DMSO

in corn oil

17
consecutive
days
(chronic)

Induced
anxiogenic
and
depressive-
like
behavioral
effects.[4]

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.mdpi.com/2073-4409/11/9/1488
https://pmc.ncbi.nlm.nih.gov/articles/PMC10624114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4777852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Decreased
mdx
] 10% DMSO, 7 weeks (3 muscular
(Duchenne Intraperitonea ) )
40 mg/kg o 10% Tween- times per degeneration
Muscular [ injection ) ] )
80 in PBS week) and fibrosis.
Dystrophy)
[5]
Restored
SERCA
Sod1-/- - - B activity and
o Not specified Not specified Not specified
(Oxidative ) ) ) 7 weeks reversed
in abstract in abstract in abstract
Stress) muscle
atrophy and
weakness.[6]
Changed
cardiac
. S N metabolic
Mc4r-/- Not specified 3 injections Not specified )
] ) ) 8 weeks fluxes without
(Obesity) in abstract per week in abstract

impairing
heart

function.[7]

Signaling Pathway of CDN1163

CDN1163 acts as an allosteric activator of SERCA, primarily SERCA2. This activation
enhances the pumping of Ca2+ from the cytosol into the endoplasmic reticulum (ER), thereby

restoring ER Ca2+ homeostasis. This primary action triggers a cascade of downstream effects

that ameliorate cellular stress and improve metabolic function.

CDN1163

SERCA?2 Activation

Increased ER Ca2+

Reduced ER Stress

AMPK Activation

—

Improved Mitochondrial
Biogenesis

Decreased Apoptosis

Improved Glucose and
Lipid Metabolism

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://academic.oup.com/hmg/article/30/11/1006/6210386
https://pmc.ncbi.nlm.nih.gov/articles/PMC6174848/
https://www.ahajournals.org/doi/10.1161/circ.148.suppl_1.17088
https://www.benchchem.com/product/b15618733?utm_src=pdf-body
https://www.benchchem.com/product/b15618733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: CDN1163 activates SERCAZ2, leading to reduced ER stress and improved
metabolism.

Experimental Protocols

Detailed methodologies for key experiments involving CDN1163 in mouse models are provided
below.

Preparation and Administration of CDN1163

Objective: To prepare CDN1163 for intraperitoneal injection in mice.

Materials:

CDN1163 (e.g., from MedChemExpress LLC or Sigma-Aldrich)
¢ Dimethyl sulfoxide (DMSO)

e Cornoll

e Tween 80

» Phosphate-buffered saline (PBS) or 0.9% NaCl

o Sterile microcentrifuge tubes

» Vortex mixer

o Syringes and needles for injection

Protocol:

e Vehicle Preparation:

o For DMSO/Corn Qil Vehicle: Prepare a solution of 10% DMSO in corn oil.[2][4] For
example, to prepare 1 ml of vehicle, mix 100 pl of DMSO with 900 pl of corn oil. Vortex
thoroughly to ensure a homogenous solution.
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o For DMSO/Tween 80/Saline Vehicle: Prepare a vehicle solution of 10% DMSO and 10%
Tween 80 in 0.9% NaCl or PBS.[3][5] For a 1 ml solution, mix 100 ul of DMSO, 100 pl of
Tween 80, and 800 pl of saline/PBS. Vortex until the solution is clear.

e CDN1163 Dissolution:

o Weigh the required amount of CDN1163 based on the desired dosage (e.g., 10, 20, 40, or
50 mg/kg) and the weight of the mice to be treated.

o Dissolve the weighed CDN1163 in the prepared vehicle to achieve the final desired
concentration. For example, for a 20 mg/kg dose in a mouse weighing 25g, with an
injection volume of 10 ml/kg, you would need to inject 0.25 ml of a 2 mg/ml solution.

o Vortex the solution thoroughly to ensure complete dissolution of the compound.
o Administration:

o Administer the prepared CDN1163 solution or vehicle to the mice via intraperitoneal (i.p.)
injection using an appropriate gauge needle.

o The frequency and duration of administration will depend on the specific study design
(e.g., daily for 5 or 17 days, or 3 times a week for 7 weeks).[1][2][5]

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of CDN1163 on glucose metabolism.

Protocol:

Fast the mice overnight (typically 12-16 hours) with free access to water.

Administer CDN1163 or vehicle according to the study protocol.

At a designated time point after the final treatment, measure the baseline blood glucose level
(t=0) from the tail vein using a glucometer.

Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
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o Measure blood glucose levels at specific time points after glucose administration (e.g., 15,
30, 60, 90, and 120 minutes).[1]

» Blood samples can also be collected at baseline and at the final time point to measure serum
insulin levels.[1]

Assessment of Vascular Function

Objective: To evaluate the effect of CDN1163 on endothelial-dependent and -independent
vasorelaxation in aortic rings.

Protocol:

o Euthanize the mouse and carefully excise the thoracic aorta.

o Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Ringer solution.
o Cut the aorta into rings of approximately 2 mm in length.

e Mount the aortic rings in an organ chamber filled with Krebs-Ringer solution, maintained at
37°C and gassed with 95% O2 and 5% CO2.

» Allow the rings to equilibrate under a resting tension of 1.0 g for at least 60 minutes.
o Pre-contract the aortic rings with L-phenylephrine.

» Once a stable contraction is achieved, cumulatively add increasing concentrations of
acetylcholine (ACh) to assess endothelium-dependent relaxation.

» In a separate set of experiments, after pre-contraction with L-phenylephrine, add increasing
concentrations of sodium nitroprusside (SNP) to assess endothelium-independent relaxation.

[1]

e Record the changes in tension and express the relaxation as a percentage of the pre-
contraction induced by L-phenylephrine.
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Experimental Workflow for a Chronic CDN1163
Study

The following diagram illustrates a typical experimental workflow for a chronic study
investigating the effects of CDN1163 in a mouse model.
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Caption: A typical workflow for a chronic CDN1163 study in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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